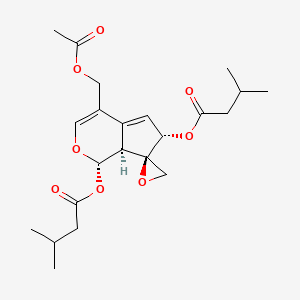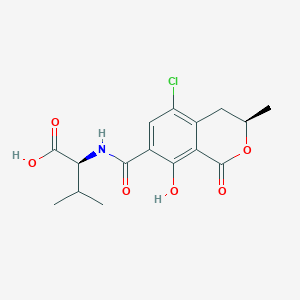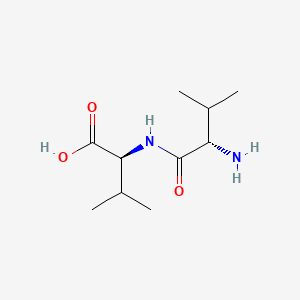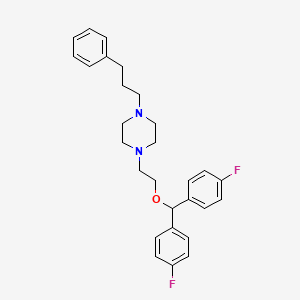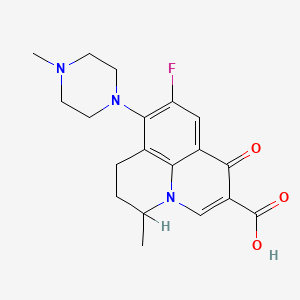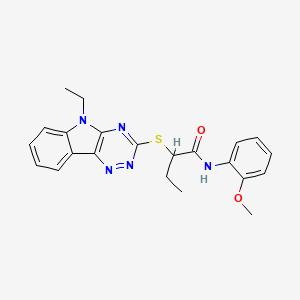
Ticarcilina disódica
Descripción general
Descripción
La ticarcilina sódica es un antibiótico penicilínico semisintético que pertenece a la clase de las carboxipenicilinas. Se utiliza principalmente para tratar infecciones causadas por bacterias gramnegativas, en particular Pseudomonas aeruginosa y Proteus vulgaris . La ticarcilina sódica es conocida por su actividad bactericida de amplio espectro y a menudo se utiliza en combinación con un inhibidor de β-lactamasa para aumentar su eficacia .
Aplicaciones Científicas De Investigación
La ticarcilina sódica tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La ticarcilina sódica ejerce sus efectos inhibiendo la reticulación del peptidoglicano durante la síntesis de la pared celular bacteriana. Esta inhibición evita que las bacterias se dividan, lo que lleva a la muerte celular . El principal objetivo molecular es la proteína de unión a penicilina, que es esencial para la síntesis de la pared celular .
Compuestos similares:
Carbenicilina: Similar en estructura y función pero menos activa contra Pseudomonas aeruginosa.
Piperacilina: Otra carboxipenicilina con un espectro de actividad más amplio.
Mezlocilina: Similar a la ticarcilina pero con diferentes propiedades farmacocinéticas.
Singularidad: La ticarcilina sódica es única debido a su alta actividad contra Pseudomonas aeruginosa y su uso en combinación con inhibidores de β-lactamasa para superar la resistencia . Su actividad de amplio espectro y su eficacia en el tratamiento de infecciones graves la convierten en un antibiótico valioso en entornos clínicos .
Análisis Bioquímico
Biochemical Properties
Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly peptidoglycan transpeptidases, which are essential for the cross-linking of peptidoglycan chains during cell wall synthesis . By binding to these enzymes, ticarcillin disodium prevents the formation of cross-links, leading to weakened cell walls and ultimately, bacterial cell death .
Cellular Effects
Ticarcillin disodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death . In addition, ticarcillin disodium can influence the expression of genes related to cell wall synthesis and stress responses in bacteria .
Molecular Mechanism
The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins, particularly peptidoglycan transpeptidases . This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . As a result, the bacteria are unable to maintain their cell wall structure, leading to cell lysis and death . Ticarcillin disodium’s beta-lactam ring is crucial for its binding to these enzymes, and its susceptibility to beta-lactamases can lead to antibiotic resistance in some bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticarcillin disodium can change over time. The stability of ticarcillin disodium is influenced by factors such as temperature and pH . It is highly soluble in water but should be dissolved immediately before use to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with ticarcillin disodium showing consistent bactericidal activity over extended periods .
Dosage Effects in Animal Models
The effects of ticarcillin disodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, with higher doses leading to increased bactericidal activity but also a higher risk of toxicity .
Metabolic Pathways
Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . It does not have biologically active metabolites, and the majority of the administered dose is excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can degrade ticarcillin disodium and reduce its efficacy .
Transport and Distribution
Ticarcillin disodium is well-distributed within the body, with significant penetration into tissues and fluids such as bile and pleural fluid . It is moderately bound to serum proteins, with approximately 45% of the drug being protein-bound . This distribution allows ticarcillin disodium to reach various sites of infection and exert its bactericidal effects .
Subcellular Localization
The subcellular localization of ticarcillin disodium is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins . This localization is crucial for its activity, as it allows ticarcillin disodium to inhibit cell wall synthesis effectively . The presence of a beta-lactam ring facilitates its targeting to these specific enzymes, ensuring its bactericidal action .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de ticarcilina sódica implica varios pasos. Inicialmente, el ácido 3-tiofeno malónico reacciona con cloruro de pivaloílo en presencia de trietilamina para formar un anhídrido mixto. Este intermedio luego reacciona con ácido 6-aminopenicilánico (6-APA) para producir ácido ticarcilínico. Finalmente, el ácido ticarcilínico se convierte en ticarcilina sódica mediante la reacción con iso-octoato de sodio .
Métodos de producción industrial: La producción industrial de ticarcilina sódica generalmente sigue la ruta sintética mencionada anteriormente. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se hace hincapié en el uso de reactivos y solventes ecológicos para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: La ticarcilina sódica sufre varias reacciones químicas, que incluyen:
Oxidación: La ticarcilina sódica se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo ciertas condiciones.
Sustitución: La ticarcilina sódica puede sufrir reacciones de sustitución, particularmente involucrando el anillo β-lactámico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como los iones hidróxido.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos y sulfones .
Comparación Con Compuestos Similares
Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Mezlocillin: Similar to ticarcillin but with different pharmacokinetic properties.
Uniqueness: Ticarcillin sodium is unique due to its high activity against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors to overcome resistance . Its broad-spectrum activity and effectiveness in treating severe infections make it a valuable antibiotic in clinical settings .
Propiedades
Número CAS |
4697-14-7 |
|---|---|
Fórmula molecular |
C15H16N2NaO6S2 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |
Clave InChI |
GOPQWXUCPMVVFP-PXPFBOJMSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
29457-07-6 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ticarcillin disodium?
A: Ticarcillin disodium is a semi-synthetic penicillin antibiotic that acts as a mechanism-based inhibitor of transpeptidases, enzymes crucial for bacterial cell wall synthesis. [] Specifically, it targets the penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [] By binding to PBPs, Ticarcillin disodium prevents the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell lysis and death. []
Q2: What is the role of Clavulanate potassium when combined with Ticarcillin disodium?
A: Clavulanate potassium is a beta-lactamase inhibitor often combined with Ticarcillin disodium to enhance its effectiveness. [, , , , ] Many bacteria produce beta-lactamase enzymes that can break down beta-lactam antibiotics like Ticarcillin. [, ] Clavulanate potassium inactivates these enzymes, protecting Ticarcillin disodium from degradation and expanding its spectrum of activity against beta-lactamase-producing bacteria. [, , , , ]
Q3: What is the molecular formula and weight of Ticarcillin disodium?
A3: While the provided research articles focus on practical applications and do not explicitly state the molecular formula or weight of Ticarcillin disodium, these details can be readily found in chemical databases and resources like PubChem.
Q4: How stable is Ticarcillin disodium in intravenous solutions?
A: Ticarcillin disodium exhibits varying stability in different intravenous solutions and storage conditions. Studies have investigated its stability in 0.9% sodium chloride injection [, ], 5% dextrose injection [], and AutoDose Infusion System bags. [] Specific details regarding storage temperatures and duration can be found within the cited research papers. [, ]
Q5: Are there specific formulation strategies to enhance the stability of Ticarcillin disodium?
A: The research highlights the use of disodium ethylenediaminetetraacetic acid (EDTA), sodium sulfite, and glycine in Ticarcillin disodium and Clavulanate potassium compositions to improve stability, particularly for injectable formulations. [] This combination demonstrates a synergistic effect, enhancing the overall stability of the composition. []
Q6: How is Ticarcillin disodium administered, and what factors influence its pharmacokinetic profile?
A: Ticarcillin disodium is typically administered intravenously. [, , ] Research in foals demonstrated that age significantly influences the pharmacokinetics of both Ticarcillin and Clavulanate. [] Specifically, younger foals exhibited immature renal excretion mechanisms, leading to lower clearance and wider distribution of Ticarcillin. []
Q7: What types of infections has Ticarcillin disodium been investigated for in clinical studies?
A7: Ticarcillin disodium, often in combination with Clavulanate potassium, has been studied in various clinical settings for treating infections, including:
- Postpartum endometritis: [, , , , ] Studies compared its efficacy to other treatment options like Clindamycin/Gentamicin.
- Gynecologic infections: [, , , , , ] These studies included pelvic inflammatory disease, salpingitis, and tuboovarian abscesses.
- Penetrating abdominal trauma: [, ] Research examined its use in polymicrobial infections associated with abdominal trauma.
- Skin and soft tissue infections: [, ] Studies assessed its effectiveness in managing these infections, including those in diabetic patients.
Q8: Have any instances of Ticarcillin resistance been reported?
A: While Ticarcillin disodium is effective against a broad spectrum of bacteria, resistance has been reported. [] A study investigated the use of Ticarcillin-Clavulanate in treating infections caused by Ticarcillin-resistant microorganisms. [] The research examined the clinical and microbiological outcomes, as well as the potential for the development of resistance during therapy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


